![molecular formula C19H16Cl2N2O3S B2975958 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine CAS No. 339275-92-2](/img/structure/B2975958.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of pyrimidine derivatives, including similar compounds, involves cyclization and chloridization reactions starting from basic materials such as methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. These methods yield compounds with high purity and significant yields. Such synthesis processes are foundational for creating intermediates used in further chemical research and development (Liu Guo-ji, 2009).
Molecular Structure and Properties
The structural analysis of compounds related to "2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine" provides insights into their molecular configurations and potential applications. For instance, the study of Bosentan monohydrate, a compound with a complex structure involving pyrimidine rings, reveals detailed molecular interactions and crystal packing, contributing to our understanding of molecular interactions and design (M. Kaur et al., 2012).
Chemical Analysis and Applications
Spectroscopic methods, including FT-IR and FT-Raman, are utilized to analyze the vibrational properties of pyrimidine derivatives. These studies assist in understanding the molecular geometry, stability, and potential applications in chemotherapeutic agents due to their interaction with biological molecules. Moreover, molecular docking studies suggest inhibitory activities against specific proteins, indicating their potential in drug discovery and development (N. Z. Alzoman et al., 2015).
Antiviral and Anticancer Potential
Research into sulfanyl pyrimidine derivatives indicates their potential in antiviral and anticancer applications. Studies demonstrate their ability to inhibit the replication of viruses in cell culture, showcasing the therapeutic potential of these compounds. Moreover, the synthesis of novel derivatives provides a pathway for discovering new drugs with enhanced efficacy and specificity (D. Hocková et al., 2003).
Corrosion Inhibition
Pyrimidine-2-thione derivatives, including compounds with structural similarities to "2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine," are investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies highlight the potential industrial applications of pyrimidine derivatives in protecting metals from corrosion, which is critical for extending the lifespan of metal components in various industrial sectors (N. Soltani et al., 2015).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-24-14-5-7-15(8-6-14)26-18-17(25-2)10-22-19(23-18)27-11-12-3-4-13(20)9-16(12)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHCKDALWQCNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2OC)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine |
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